![molecular formula C15H14BrN3O4S B3904999 N'-[(4-bromo-5-methyl-2-furyl)methylene]-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B3904999.png)
N'-[(4-bromo-5-methyl-2-furyl)methylene]-2-[(4-nitrobenzyl)thio]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(4-bromo-5-methyl-2-furyl)methylene]-2-[(4-nitrobenzyl)thio]acetohydrazide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is of particular interest due to its unique chemical structure, which contains a furan ring and a nitrobenzyl thioether moiety. In
科学的研究の応用
N'-[(4-bromo-5-methyl-2-furyl)methylene]-2-[(4-nitrobenzyl)thio]acetohydrazide has been studied for its potential use in various scientific research applications. One such application is its use as a fluorescent probe for the detection of thiols in biological systems. This compound has also been studied for its potential use as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
作用機序
The mechanism of action of N'-[(4-bromo-5-methyl-2-furyl)methylene]-2-[(4-nitrobenzyl)thio]acetohydrazide is not fully understood. However, it is believed that the compound interacts with cellular thiols, leading to the formation of a fluorescent adduct. Additionally, this compound has been shown to induce apoptosis in cancer cells, although the exact mechanism by which this occurs is not yet known.
Biochemical and Physiological Effects:
N'-[(4-bromo-5-methyl-2-furyl)methylene]-2-[(4-nitrobenzyl)thio]acetohydrazide has been shown to have various biochemical and physiological effects. One such effect is its ability to induce apoptosis in cancer cells. Additionally, this compound has been shown to interact with cellular thiols, leading to the formation of a fluorescent adduct. However, the exact biochemical and physiological effects of this compound are still being studied.
実験室実験の利点と制限
One advantage of using N'-[(4-bromo-5-methyl-2-furyl)methylene]-2-[(4-nitrobenzyl)thio]acetohydrazide in lab experiments is its unique chemical structure, which allows for the detection of thiols in biological systems. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.
将来の方向性
There are several future directions for the study of N'-[(4-bromo-5-methyl-2-furyl)methylene]-2-[(4-nitrobenzyl)thio]acetohydrazide. One direction is the further study of its mechanism of action, particularly with regards to its ability to induce apoptosis in cancer cells. Additionally, this compound could be further explored for its potential use as a fluorescent probe for the detection of thiols in biological systems. Finally, the synthesis of analogs of this compound could be explored in order to improve its solubility and other properties.
特性
IUPAC Name |
N-[(E)-(4-bromo-5-methylfuran-2-yl)methylideneamino]-2-[(4-nitrophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O4S/c1-10-14(16)6-13(23-10)7-17-18-15(20)9-24-8-11-2-4-12(5-3-11)19(21)22/h2-7H,8-9H2,1H3,(H,18,20)/b17-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYIUJBWQJZQOA-REZTVBANSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C=NNC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(O1)/C=N/NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

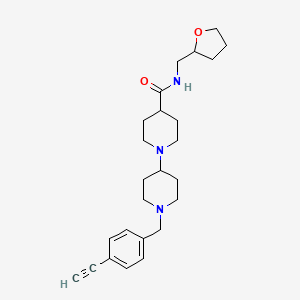
![6-nitro-2-(3-pyridinylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3904928.png)
![6-oxo-N'-[1-(2-thienyl)ethylidene]-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B3904931.png)
![N-[(1S)-1-(3-benzyl-1H-1,2,4-triazol-5-yl)-3-(methylthio)propyl]acetamide](/img/structure/B3904938.png)
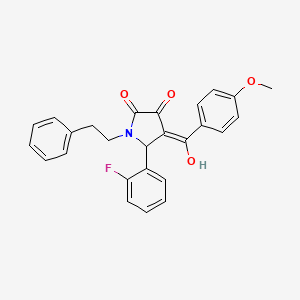
![4-benzoyl-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3904951.png)
![6-chloro-3-[3-(2-chlorophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B3904955.png)
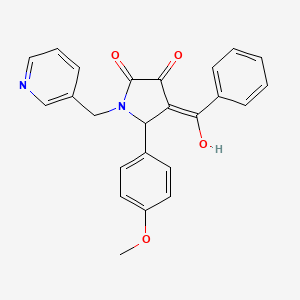
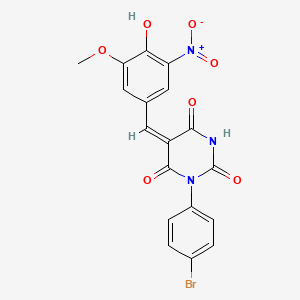
![1-[(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B3904977.png)
![N-{2-oxo-2-[2-(1,2,2-trimethylpropylidene)hydrazino]ethyl}-N-2-pyridinylbenzenesulfonamide](/img/structure/B3904981.png)
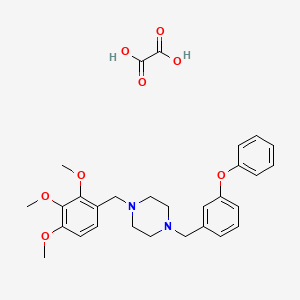

![(3R*,4R*)-1-(2-ethoxybenzyl)-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol](/img/structure/B3905015.png)